Benzylmethoxydimethylsilane
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Overview
Description
Benzylmethoxydimethylsilane is an organosilicon compound with the molecular formula C10H16OSi and a molecular weight of 180.32 g/mol It is characterized by the presence of a benzyl group attached to a methoxydimethylsilane moiety
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can vary widely depending on the specific structure of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Benzyl(methoxy)dimethylsilane. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylmethoxydimethylsilane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with methoxydimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzylmethoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylmethoxydimethylsilanol.
Reduction: Reduction reactions can convert it to benzylmethyldimethylsilane.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Benzylmethoxydimethylsilanol.
Reduction: Benzylmethyldimethylsilane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Benzylmethoxydimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to modify drug molecules.
Industry: It is employed in the production of specialty polymers and coatings, offering improved properties such as hydrophobicity and thermal stability
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the benzyl group.
Phenylmethoxydimethylsilane: Contains a phenyl group instead of a benzyl group.
Dimethoxydimethylsilane: Has two methoxy groups instead of one
Uniqueness: Benzylmethoxydimethylsilane is unique due to the presence of the benzyl group, which imparts distinct chemical properties. The benzyl group enhances the compound’s reactivity and allows for specific interactions with other molecules, making it a valuable reagent in organic synthesis and material science .
Properties
IUPAC Name |
benzyl-methoxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-12(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQWLKKNIDPHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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